molecular formula C16H19F3N2O3 B2580411 (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034236-77-4

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2580411
CAS No.: 2034236-77-4
M. Wt: 344.334
InChI Key: QGDDCNCBWPUZHZ-UHFFFAOYSA-N
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Description

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound, integrating a pyridine, a tetrahydrofuran, and a piperidine moiety. This unique structure suggests its potential utility in various applications, particularly in pharmaceuticals, due to its diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step process:

  • Formation of Tetrahydrofuran-3-yl ether: : This involves reacting tetrahydrofuran with an appropriate pyridine derivative in the presence of a strong base like sodium hydride.

  • Incorporation of Piperidinyl Moiety: : The reaction proceeds by introducing the piperidin-4-yl methanone group, which can be achieved through a nucleophilic substitution reaction.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.

Industrial Production Methods

Industrial production typically scales up these laboratory methods, optimizing reaction conditions and utilizing continuous flow techniques to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound's tetrahydrofuran ring can be oxidized to introduce additional functional groups, enhancing its reactivity.

  • Reduction: : Potential for reducing the ketone group, altering its pharmacokinetic properties.

  • Substitution: : The aromatic pyridine ring allows for various substitution reactions, potentially modifying its activity.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, Chromium trioxide.

  • Reducing agents: : Sodium borohydride, Lithium aluminium hydride.

  • Substitution conditions: : Halogenating agents like N-bromosuccinimide for electrophilic aromatic substitution.

Major Products

Oxidation and reduction reactions yield derivatives with modified functional groups, potentially impacting the compound's pharmacological profile. Substitution reactions primarily yield halogenated or otherwise functionalized pyridine derivatives.

Scientific Research Applications

(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone holds significant promise in various fields:

  • Chemistry: : As a versatile intermediate for synthesizing more complex molecules.

  • Biology: : Potentially as a biochemical probe due to its unique functional groups.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, likely through its pyridine ring, which can participate in hydrogen bonding and pi-stacking interactions. The trifluoromethyl group on the piperidine ring can enhance these interactions by increasing the compound's lipophilicity and metabolic stability.

Comparison with Similar Compounds

When compared to similar compounds such as (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone and (6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone), our compound stands out due to its specific functionalization at both the tetrahydrofuran and piperidine moieties.

  • Similar Compounds

    • (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone

    • (6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone)

Both offer similar pharmacological potential but differ in their lipophilicity and metabolic pathways, which could impact their bioavailability and therapeutic efficacy.

This compound's unique structural features make it an exciting candidate for further research and application. What’s next? Anything specific you’re curious about regarding this compound?

Properties

IUPAC Name

[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-6-21(7-4-12)15(22)11-1-2-14(20-9-11)24-13-5-8-23-10-13/h1-2,9,12-13H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDDCNCBWPUZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CN=C(C=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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